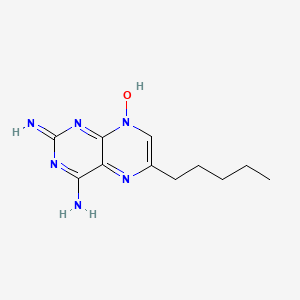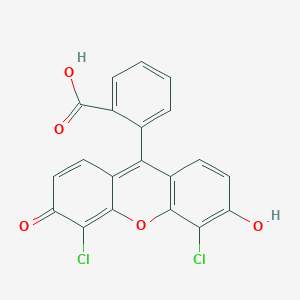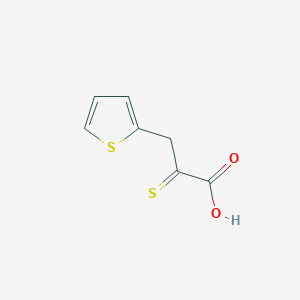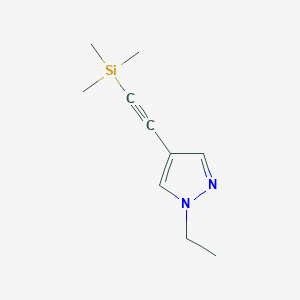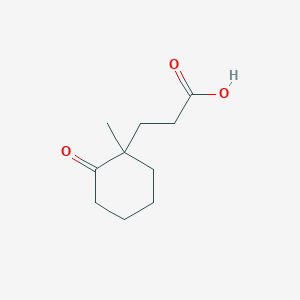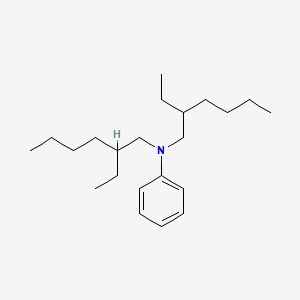
N,N-Bis(2-ethylhexyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-ethylhexyl)aniline is an organic compound with the molecular formula C19H31N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen atom are replaced by two 2-ethylhexyl groups. This compound is known for its applications in various industrial processes, particularly in the field of organic synthesis and as a reagent in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-ethylhexyl)aniline typically involves the reaction of aniline with 2-ethylhexyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the nitrogen atom with the 2-ethylhexyl groups. The reaction can be represented as follows:
C6H5NH2+2C8H17Br→C6H5N(C8H17)2+2HBr
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(2-ethylhexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N,N-Bis(2-ethylhexyl)aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of N,N-Bis(2-ethylhexyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and proteins, potentially affecting their function and activity. The exact molecular pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl aniline: Similar structure but with ethyl groups instead of 2-ethylhexyl groups.
N,N-Dibutyl aniline: Similar structure but with butyl groups instead of 2-ethylhexyl groups.
N,N-Diphenyl aniline: Similar structure but with phenyl groups instead of 2-ethylhexyl groups.
Uniqueness
N,N-Bis(2-ethylhexyl)aniline is unique due to the presence of bulky 2-ethylhexyl groups, which can influence its reactivity and interactions with other molecules. This structural feature can affect its solubility, steric hindrance, and overall chemical behavior, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
138374-55-7 |
|---|---|
Formule moléculaire |
C22H39N |
Poids moléculaire |
317.6 g/mol |
Nom IUPAC |
N,N-bis(2-ethylhexyl)aniline |
InChI |
InChI=1S/C22H39N/c1-5-9-14-20(7-3)18-23(22-16-12-11-13-17-22)19-21(8-4)15-10-6-2/h11-13,16-17,20-21H,5-10,14-15,18-19H2,1-4H3 |
Clé InChI |
SEQQCNUPFWGKRU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CN(CC(CC)CCCC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


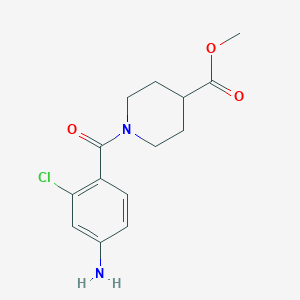
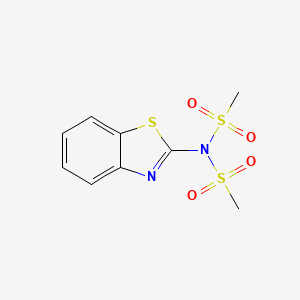
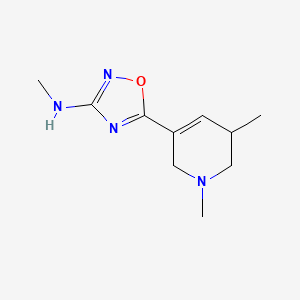
![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)
![4-[(2-hydroxybenzoyl)amino]butanoic Acid](/img/structure/B13992732.png)
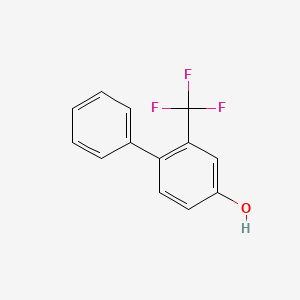
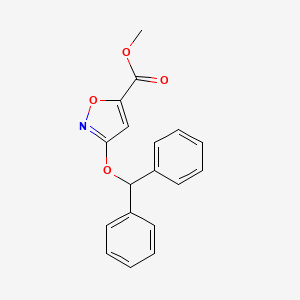
![4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13992740.png)
![2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid](/img/structure/B13992742.png)
